![molecular formula C20H14O B3033041 [1,1'-Binaphthalen]-2-ol CAS No. 73572-12-0](/img/structure/B3033041.png)
[1,1'-Binaphthalen]-2-ol
描述
Synthesis Analysis
The synthesis of various derivatives of 1,1'-Binaphthalene-2-ol has been explored through different chemical reactions. For instance, an oxidative cross-coupling reaction was used to synthesize 1,1'-binaphthyl-2,2',7-triol, which was then separated into enantiomers and converted into helicene-like mono 1,3-oxazines . Another approach involved the methoxycarbonylation of ditriflate of 1,1'-binaphthalene-2,2'-diol to produce optically pure dimethyl 1,1'-binaphthalene-2,2'-dicarboxylate . Additionally, radical polymerization was employed to synthesize optically active polymethacrylates with a pendant axially dissymmetric 1,1'-binaphthalene moiety . A gold-catalyzed atroposelective synthesis was also reported for 1,1'-binaphthalene-2,3'-diols, highlighting the importance of TADDOL-derived α-cationic phosphonites as ligands .
Molecular Structure Analysis
The molecular structure of 1,1'-Binaphthalene-2-ol derivatives has been characterized using various spectroscopic techniques. For example, well-defined enantiopure 1,1'-binaphthyl-based oligomers were characterized by NMR spectroscopy and mass spectrometry, revealing zigzag conformations rather than helical ones . The chiroptical properties of these molecules were also investigated, demonstrating the influence of the binaphthyl skeleton on optical rotation and circular dichroism .
Chemical Reactions Analysis
The chemical reactivity of 1,1'-Binaphthalene-2-ol derivatives has been studied in the context of selective recognition and sensing. A Zn2+ complex of a 2,2'-binaphthalene derivative was shown to selectively recognize pyrophosphate anion in aqueous solution . Furthermore, the fluorescence intensity of oligonaphthols was found to be significantly higher than that of 1,1'-bi-2-naphthol, with potential applications in chiral sensing .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,1'-Binaphthalene-2-ol derivatives have been extensively studied. For instance, the electrosynthesis and characterization of films made from 1,1'-binaphthyl were investigated, revealing insights into the redox behavior and the influence of substituents on the electrosynthesis properties . The hydrogen bond-directed co-crystals of 1,1'-binaphthalene-2,2'-diol with aromatic diimines were also studied, showing well-defined structures stabilized by hydrogen bonds and π-π interactions .
Case Studies
Several case studies highlight the practical applications of 1,1'-Binaphthalene-2-ol derivatives. The chiral polymethacrylates synthesized from these derivatives were used as chiral adsorbents for HPLC, demonstrating their ability to differentiate enantiomeric compounds . Additionally, the chiral conjugated oligomer based on 1,1'-binaphthol with an acetylene spacer exhibited high optical rotation and demonstrated conjugated structure through its photophysical properties .
科学研究应用
Solid State Investigation of BINOL and Derivatives
BINOL and its derivatives, like 2′-benzyloxy-1,1′-binaphthalene-2-ol (BINOL-OBn) and 1,1′-binaphthalene-2,2′-diyl bispivaloate (BINOL-OPiv), are extensively applied in asymmetric catalysis. This study discusses their crystalline structures and thermal behavior, highlighting their potential for resolution by crystallization due to their formation of conglomerates (Maria et al., 2017).
Tridentate Ligand for TiIV-Catalyzed Reactions
BINOL-derived tridentate Schiff base ligands have been synthesized and utilized in catalytic enantioselective acetate aldol addition reactions (Singer, Brock, & Carreira, 2003).
Application in Asymmetric Catalysis
1-(2-Hydroxynathalen-1-yl)naphthalene-2-ol (BINOL) and its derivatives, such as Ar-BINMOLs, are used as chiral ligands in asymmetric catalysis. These derivatives display axial and sp3-central chirality, making them valuable in this field (郑龙生, 宋涛, & 徐利文, 2014).
Chiral Solvating Agent for Sensing Enantiomers
2′-Amino-1,1′-binaphthalen-2-ol (NOBIN) is used as a versatile chiral solvating agent in the presence of trifluoromethanesulfonic acid (TFMS), aiding in the analysis of enantiomeric composition and stereospecific assignment of hydroxy acids (Lakshmipriya, Sumana, & Suryaprakash, 2017).
Kumada Coupling for BINOL Derivatives
Kumada coupling methods have been developed for converting monotriflated BINOL into 2'-substituted binaphthyl monoalcohols. This process is significant for producing chiral ligands and auxiliaries (Handa, Mathota Arachchige, & Slaughter, 2013).
安全和危害
属性
IUPAC Name |
1-naphthalen-1-ylnaphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O/c21-19-13-12-15-7-2-4-10-17(15)20(19)18-11-5-8-14-6-1-3-9-16(14)18/h1-13,21H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWQNBIUTWDZMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373076 | |
| Record name | [1,1'-Binaphthalen]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Binaphthalen]-2-ol | |
CAS RN |
73572-12-0 | |
| Record name | 1-(1-Naphthyl)-2-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073572120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Binaphthalen]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-NAPHTHYL)-2-NAPHTHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV93Q60HMS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

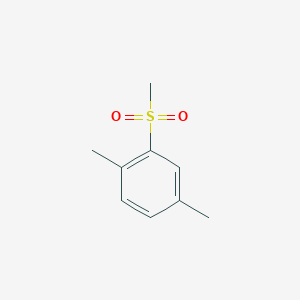
![Cyclopropane, 1,1'-[ethylidenebis(oxymethylene)]bis[2,2-dichloro-](/img/structure/B3032960.png)
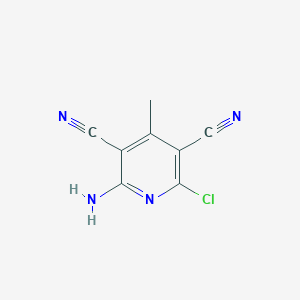
![2-Chloro-3-{[2-(dimethylamino)ethyl]amino}-1,4-dihydronaphthalene-1,4-dione hydrochloride](/img/structure/B3032962.png)
![5,5-Dimethyl-3a,4,5,6,7,8,9,9a-octahydronaphtho[2,3-c]furan-1,3-dione](/img/structure/B3032963.png)
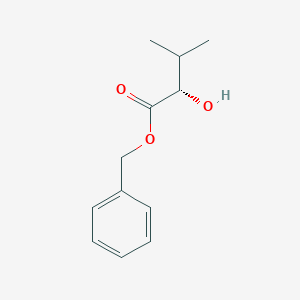
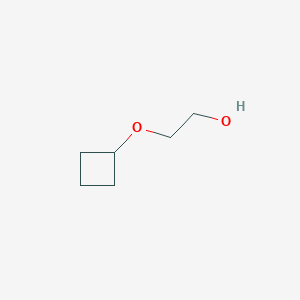
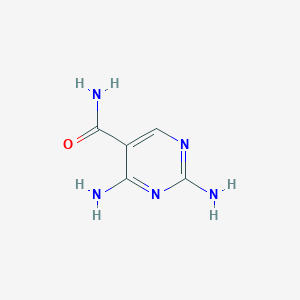
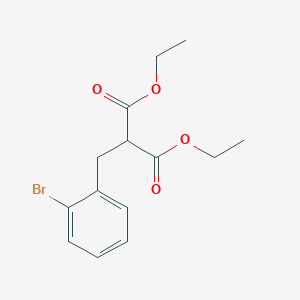
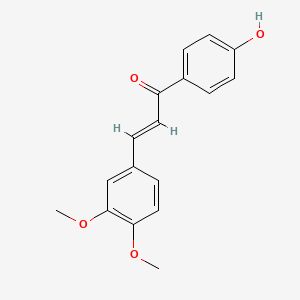
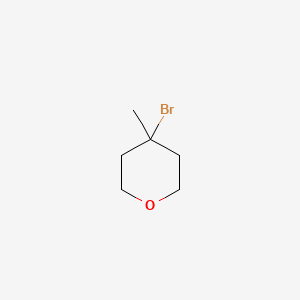
![3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B3032977.png)
![4-Bromo-N-[(E)-(4-ethoxyphenyl)methylidene]aniline](/img/structure/B3032979.png)
![5-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3032980.png)